

An In-depth Technical Guide to Diazenide Compounds: Synthesis, Properties, and Applications

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Compound of Interest

Compound Name: *Diazenide*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazenides, commonly known as azo compounds, are a class of molecules characterized by a nitrogen-nitrogen double bond ($-N=N-$). Historically recognized for their vibrant colors and use as dyes, **diazenides** have emerged as a versatile class of compounds with significant applications in organic synthesis, materials science, and pharmacology. Their unique chemical properties, including their ability to undergo thermal or photochemical dinitrogen extrusion and act as biological agents, have made them a subject of intense research. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of **diazenide** compounds, with a focus on their relevance to researchers and professionals in drug development.

Synthesis of Diazenide Compounds

The synthesis of **diazenide** compounds can be achieved through various methods, each offering distinct advantages in terms of substrate scope and reaction conditions. Key synthetic strategies include the coupling of aromatic amines, the oxidation of hydrazines, and the in situ generation from primary amines.

Synthesis of Aryl Diazenes (Azobenzenes)

A common method for synthesizing symmetrical and unsymmetrical aryl diazenes is the condensation reaction between an aniline and a nitrosobenzene derivative.

Experimental Protocol: Synthesis of Azobenzene from Aniline and Nitrosobenzene[1][2]

This procedure outlines the synthesis of azobenzene through the coupling of aniline and in situ generated nitrosobenzene.

Materials:

- Aniline
- Oxone® (Potassium peroxymonosulfate)
- Dichloromethane (DCM)
- Acetic acid
- Cyclohexane
- Deionized water

Procedure:

- Oxidation of Aniline to Nitrosobenzene (in a flow chemistry setup):
 - Dissolve aniline in a biphasic solvent system of dichloromethane and water.
 - Separately dissolve Oxone® in water.
 - Pump the two solutions into a T-mixer, followed by a tube reactor. The biphasic nature of the reaction minimizes side reactions.[2]
 - The green organic phase containing the nitrosobenzene is collected.
- Coupling Reaction:
 - Dissolve a second aniline derivative in acetic acid.

- Pump the nitrosobenzene solution and the second aniline solution through a second mixer and into a heated tube reactor (e.g., at 70 °C).[2]
- The coupling reaction between the in situ generated nitrosobenzene and the aniline derivative occurs to form the azobenzene.[1]
- Work-up and Purification:
 - Add cyclohexane to the reaction output to facilitate separation.
 - Collect the output in a separatory funnel and separate the organic phase.
 - Wash the organic layer, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate it under reduced pressure.
 - Purify the crude product by column chromatography to obtain the pure azobenzene.

Synthesis of 1,2-Dialkyldiazenes

1,2-Dialkyldiazenes are often used as radical initiators. A common synthetic route involves the oxidation of the corresponding 1,2-dialkylhydrazines.

Experimental Protocol: Synthesis of Azoalkanes via Oxidation of 1,2-Dialkylhydrazines[3]

This protocol describes the synthesis of an azoalkane by the oxidation of a 1,2-dialkylhydrazine using mercuric oxide.

Materials:

- 1,2-Dialkylhydrazine
- Yellow mercuric oxide
- Water

Procedure:

- Reaction Setup:

- In a flask, suspend yellow mercuric oxide in water.
- Slowly add an aqueous solution of the 1,2-dialkylhydrazine to the mercuric oxide suspension with stirring.
- Oxidation:
 - Add an additional portion of mercuric oxide and continue stirring the reaction mixture at room temperature for several hours (e.g., 2 hours).
- Isolation of Azoalkane:
 - Gently heat the reaction mixture. The volatile azoalkane will distill over.
 - Collect the product in cooled traps (e.g., at -40 °C and -78 °C).^[3]

Synthesis of Diazeniumdiolates (NONOates)

Diazeniumdiolates are important nitric oxide (NO) donors. They are typically synthesized by the reaction of a primary or secondary amine with nitric oxide gas under basic conditions.

Experimental Protocol: Synthesis of a Diazeniumdiolate from a Secondary Amine^{[4][5][6]}

This procedure outlines the general synthesis of a sodium diazeniumdiolate salt.

Materials:

- Secondary amine (e.g., diethylamine)
- Sodium methoxide in methanol
- Diethyl ether
- Nitric oxide (NO) gas

Procedure:

- Reaction Setup:

- In a high-pressure reaction vessel, dissolve the secondary amine in a solution of sodium methoxide in methanol and diethyl ether.
- Degas the vessel to remove air.
- Reaction with Nitric Oxide:
 - Charge the vessel with nitric oxide gas to a specific pressure (e.g., 40-50 psi).^[4]^[5]
 - Stir the reaction mixture under pressure at room temperature. A precipitate will form over time. Continue stirring for several hours to overnight.
- Isolation and Purification:
 - Release the pressure from the vessel.
 - Collect the precipitate by filtration.
 - Wash the solid with a suitable solvent like acetonitrile and dry it under vacuum to obtain the sodium diazeniumdiolate salt.^[4]

Properties of Diazenide Compounds

Diazenide compounds exhibit a range of interesting physical and chemical properties that are central to their applications.

Spectroscopic Properties

The spectroscopic properties of **diazenides** are crucial for their characterization and for understanding their electronic structure.

Spectroscopic Data for trans-Azobenzene	
¹ H NMR (CDCl ₃)[7]	δ 7.80 (s, 4H, CHAr), 7.55-7.53 (m, 3H, CHPh), 7.98-8.00 (m, 2H, CHPh)
¹³ C NMR (CDCl ₃)[7]	δ 152.7 (CIV-N=N), 131.4 (CHPh), 129.4 (CHPh), 123.6 (CHAr)
FTIR (ATR)[3][7][8]	ν = 3080, 1484, 1443, 1368, 1068 cm ⁻¹ (Characteristic aromatic C-H and C=C stretching, and N=N stretching vibrations)
UV-Vis (various solvents)[9][10][11][12][13]	λ _{max} (π → π) ≈ 320-350 nm, λ _{max} (n → π) ≈ 440-450 nm

Photochemical Properties

A key feature of many aryl diazenes is their ability to undergo reversible E/Z (trans/cis) photoisomerization. This property forms the basis of their application as molecular switches.

Photochemical Properties of Substituted Azobenzenes	
Photoisomerization	Reversible conversion between the more stable trans (E) isomer and the less stable cis (Z) isomer upon irradiation with light of specific wavelengths.[14][15]
Quantum Yield (Φ)	The efficiency of the photoisomerization process. It is the number of molecules isomerized per photon absorbed.[16][17]
Wavelength Dependence	The E → Z isomerization is typically induced by UV light, while the Z → E isomerization can be triggered by visible light or occur thermally.[9][11]

Thermal Properties

The thermal stability of **diazenide** compounds is a critical factor in their synthesis, storage, and application, particularly for those used as radical initiators.

Thermal Decomposition Data for Selected Azo Compounds	
4-[(4-chlorobenzyl)oxy]-4'-nitro-azobenzene[18]	Activation Energy (Ea) for decomposition: 71.3 - 76.8 kJ/mol
4-[(2-chlorobenzyl)oxy]-4'-trifluoromethyl-azobenzene[19][20]	The first decomposition step is a weak exothermal process.
2-allyl-4-((4-(4-methylbenzyloxy)phenyl)diazenyl)phenol[11]	Activation Energy (Ea) for the first decomposition step: 92.7 - 95.9 kJ/mol

Applications in Research and Drug Development

The diverse properties of **diazenide** compounds have led to their exploration in various areas of research and drug development.

Anticancer and Antimicrobial Agents

Aryl diazenes have shown promising biological activities, including cytotoxic effects against various cancer cell lines and antimicrobial properties.[21]

Mechanism of Action: The anticancer mechanism of aryl diazenes can be multifaceted, often involving the induction of apoptosis (programmed cell death).[21] Some **diazenide** compounds have been shown to induce apoptosis through caspase-independent pathways, leading to "apoptosis-like" cell death.[22] This can involve cell cycle arrest at the G2/M phase and alterations in the expression of key regulatory proteins.[22]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a predetermined density and incubate overnight.
- **Compound Treatment:** Treat the cells with various concentrations of the **diazenide** compound and incubate for a specified period (e.g., 24-72 hours).
- **MTT Addition:** Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
- **Solubilization:** Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** Calculate cell viability as a percentage of the control and determine the half-maximal inhibitory concentration (IC50) value.

Nitric Oxide (NO) Donors for Drug Delivery

Diazeniumdiolates (NONOates) are a class of **diazenide** derivatives that spontaneously release nitric oxide (NO) under physiological conditions.^{[23][24]} This property makes them valuable tools for studying the biological effects of NO and for the development of NO-releasing drugs.

Nitric Oxide Release from Diazeniumdiolates	
PROLI NONOate ^[25]	Half-life ($t_{1/2}$) at 37°C, pH 7.4: ~1.8 seconds
DETA NONOate ^{[25][26][27]}	Half-life ($t_{1/2}$) at 37°C, pH 7.4: ~20 hours
Spermine NONOate ^[28]	Moles of NO released per mole of NONOate: 1.7 ± 0.1
Diethylamine NONOate ^[28]	Moles of NO released per mole of NONOate: 1.5 ± 0.2

The release of NO from diazeniumdiolates is pH-dependent and follows first-order kinetics.^[23] ^[25] This predictable release profile allows for the controlled delivery of NO for therapeutic

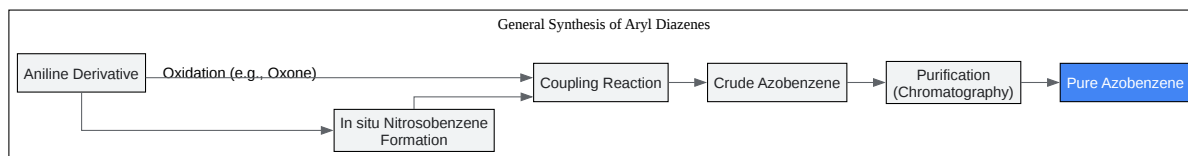
applications, such as vasodilation and antimicrobial treatments.

Photoswitchable Drugs

The photoisomerization of azobenzenes has been harnessed to develop "photopharmacology," where the activity of a drug is controlled by light.[14][23][29][30] By incorporating an azobenzene moiety into a drug molecule, its conformation, and therefore its biological activity, can be switched on or off with high spatiotemporal precision. This approach has the potential to reduce off-target side effects of potent drugs.[23][30]

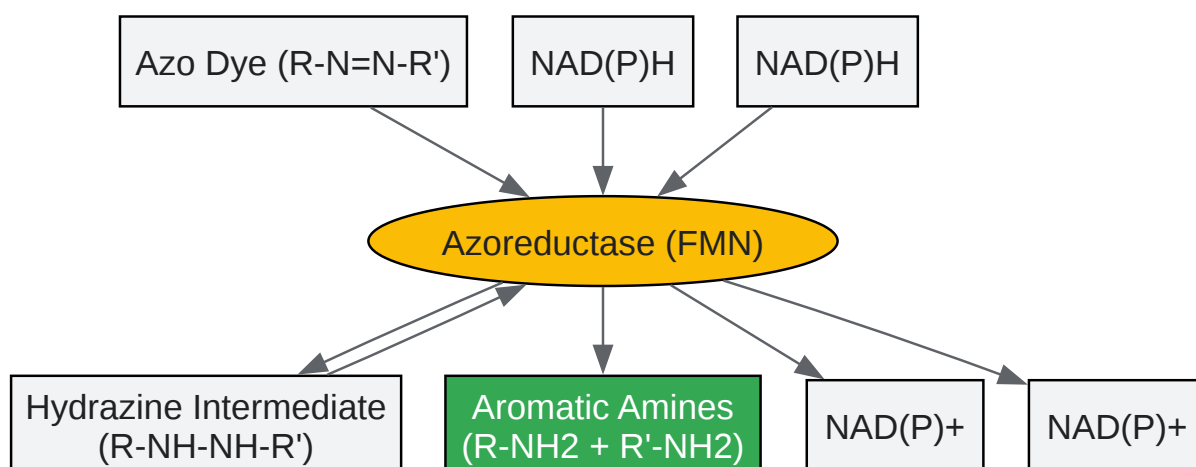
Visualizations

Logical and Experimental Workflows



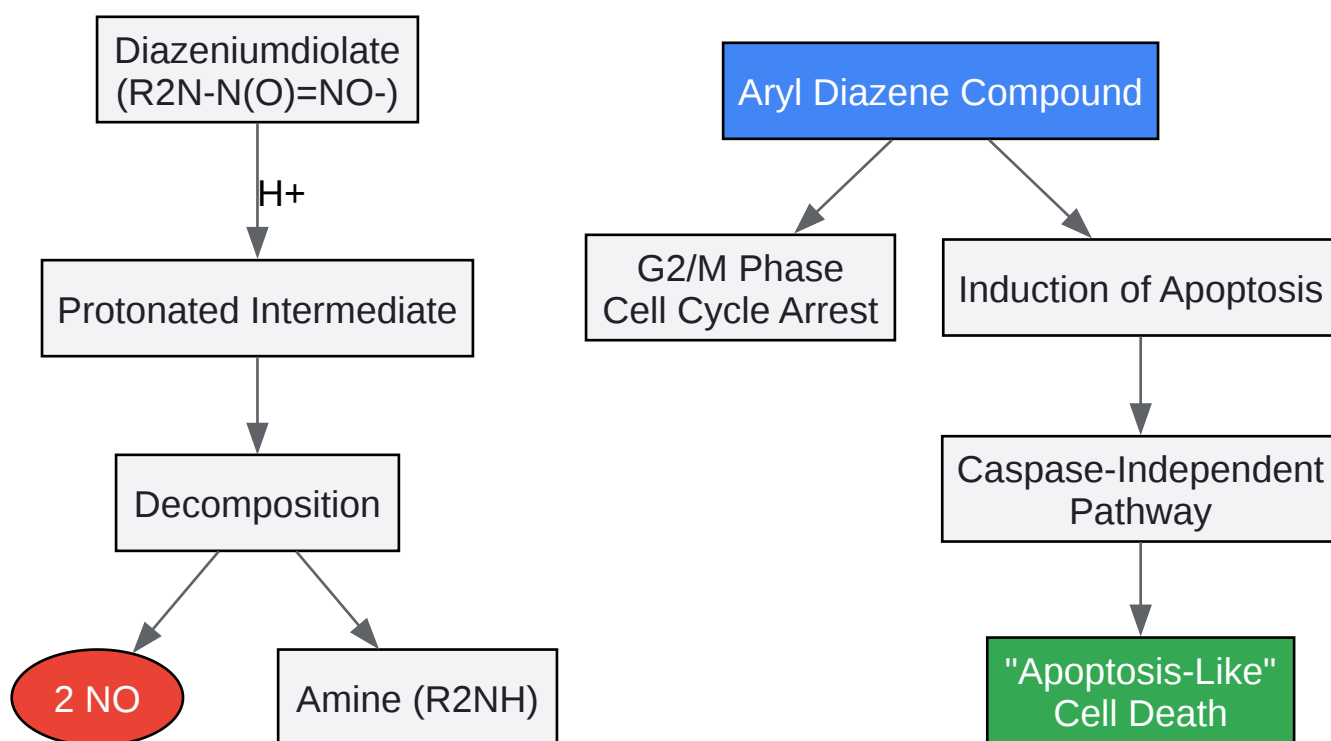
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Caption: A generalized workflow for the synthesis of aryl diazenes.



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Caption: The two-step reduction of an azo dye by azoreductase.[9][31]



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